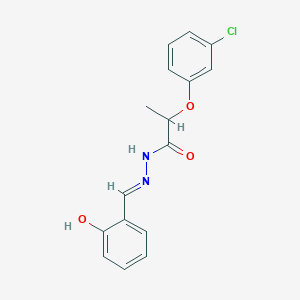![molecular formula C13H24N2O B6112590 2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanol](/img/structure/B6112590.png)
2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanol is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique molecular architecture, which includes a bicyclo[2.2.1]heptane moiety fused with a piperazine ring and an ethanol group. The presence of these distinct structural elements makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Bicyclo[221]heptanyl)piperazin-1-yl]ethanol typically involves multiple steps, starting with the preparation of the bicyclo[221]heptane core One common method is the Diels-Alder reaction, which forms the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The piperazine ring allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the piperazine ring.
Applications De Recherche Scientifique
2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The bicyclic structure may also influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in the functional groups attached.
Piperazine derivatives: Compounds with a piperazine ring but different substituents.
Ethanolamines: Compounds with an ethanol group attached to different core structures.
Uniqueness
2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanol is unique due to the combination of its bicyclic structure, piperazine ring, and ethanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-8-7-14-3-5-15(6-4-14)13-10-11-1-2-12(13)9-11/h11-13,16H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWGEKPTACQDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-N-[2-(4-ethoxyphenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B6112507.png)
![N-(3-morpholin-4-ylpropyl)-2-(5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6112512.png)
![3-Hydroxy-1-[(3-methylphenyl)methyl]-3-[(4-methylpiperazin-1-yl)methyl]piperidin-2-one](/img/structure/B6112520.png)

![7-(4-phenoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6112528.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6112536.png)

![methyl 5-oxo-5-({1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}amino)pentanoate](/img/structure/B6112574.png)
![6-methoxy-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B6112598.png)
![methyl 1-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B6112606.png)
![N'-(3,4-DICHLOROPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA](/img/structure/B6112614.png)
![1-{5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B6112616.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6112621.png)
![4,5-dibromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B6112627.png)
